o-Phenylenediamine o-Phenylenediamine 1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis.
1,2-phenylenediamine is a phenylenediamine in which the two amino groups are ortho to each other. It has a role as a hydrogen donor. It derives from a hydride of a benzene.
Brand Name: Vulcanchem
CAS No.: 95-54-5
VCID: VC21109580
InChI: InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
SMILES: C1=CC=C(C(=C1)N)N
Molecular Formula: C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight: 108.14 g/mol

o-Phenylenediamine

CAS No.: 95-54-5

Cat. No.: VC21109580

Molecular Formula: C6H8N2
C6H4(NH2)2
C6H8N2

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

o-Phenylenediamine - 95-54-5

Specification

Description 1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis.
1,2-phenylenediamine is a phenylenediamine in which the two amino groups are ortho to each other. It has a role as a hydrogen donor. It derives from a hydride of a benzene.
CAS No. 95-54-5
Molecular Formula C6H8N2
C6H4(NH2)2
C6H8N2
Molecular Weight 108.14 g/mol
IUPAC Name benzene-1,2-diamine
Standard InChI InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
Standard InChI Key GEYOCULIXLDCMW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N)N
Canonical SMILES C1=CC=C(C(=C1)N)N
Boiling Point 493 to 496 °F at 760 mm Hg (NTP, 1992)
257.0 °C
257 °C
256-258 °C
493-496°F
Colorform Brownish-yellow leaflets from water; plates from chloroform
Tan crystals or leaflets from water
White crystalline solid when pure
Flash Point 313 °F (NFPA, 2010)
313 °F; 156 °C (Closed cup)
156 °C c.c.
313°F
Melting Point 216 to 219 °F (NTP, 1992)
102.5 °C
102.1 °C
103-104 °C
216-219°F

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